[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate
Description
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzimidazole moiety and a benzoyl-chloroanilino group.
Properties
IUPAC Name |
[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-17-10-11-19(18(12-17)24(31)16-6-2-1-3-7-16)27-22(29)14-32-23(30)13-28-15-26-20-8-4-5-9-21(20)28/h1-12,15H,13-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGUMAHVMWKCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate typically involves the reaction between 2-amino-5-chlorobenzophenone and ethyl chlorooxoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2-amino-5-chlorobenzophenone: This intermediate is synthesized through the reaction of 2-chlorobenzoyl chloride with aniline.
Reaction with ethyl chlorooxoacetate: The intermediate is then reacted with ethyl chlorooxoacetate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different cell lines and microorganisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The benzoyl-chloroanilino group can interact with enzymes and receptors, modulating their activity. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
- 2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl benzoate
- 2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl acetate
Uniqueness
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is unique due to the presence of both benzimidazole and benzoyl-chloroanilino groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
